N-(2,4-Dinitrophenyl)-L-phenylalanine
N-(2,4-Dinitrophenyl)-L-phenylalanine
Brand Name:
Vulcanchem
CAS No.:
1655-54-5
VCID:
VC21234869
InChI:
InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20)
SMILES:
C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C15H13N3O6
Molecular Weight:
331.28 g/mol
N-(2,4-Dinitrophenyl)-L-phenylalanine
CAS No.: 1655-54-5
Cat. No.: VC21234869
Molecular Formula: C15H13N3O6
Molecular Weight: 331.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1655-54-5 |
|---|---|
| Molecular Formula | C15H13N3O6 |
| Molecular Weight | 331.28 g/mol |
| IUPAC Name | 2-(2,4-dinitroanilino)-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20) |
| Standard InChI Key | HJQHTLAEPSKXQJ-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator